

# Application Notes and Protocols: Brivaracetam

## Dosage Conversion Between Species

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### Compound of Interest

Compound Name: (2S)-2-amino-N-propylbutanamide

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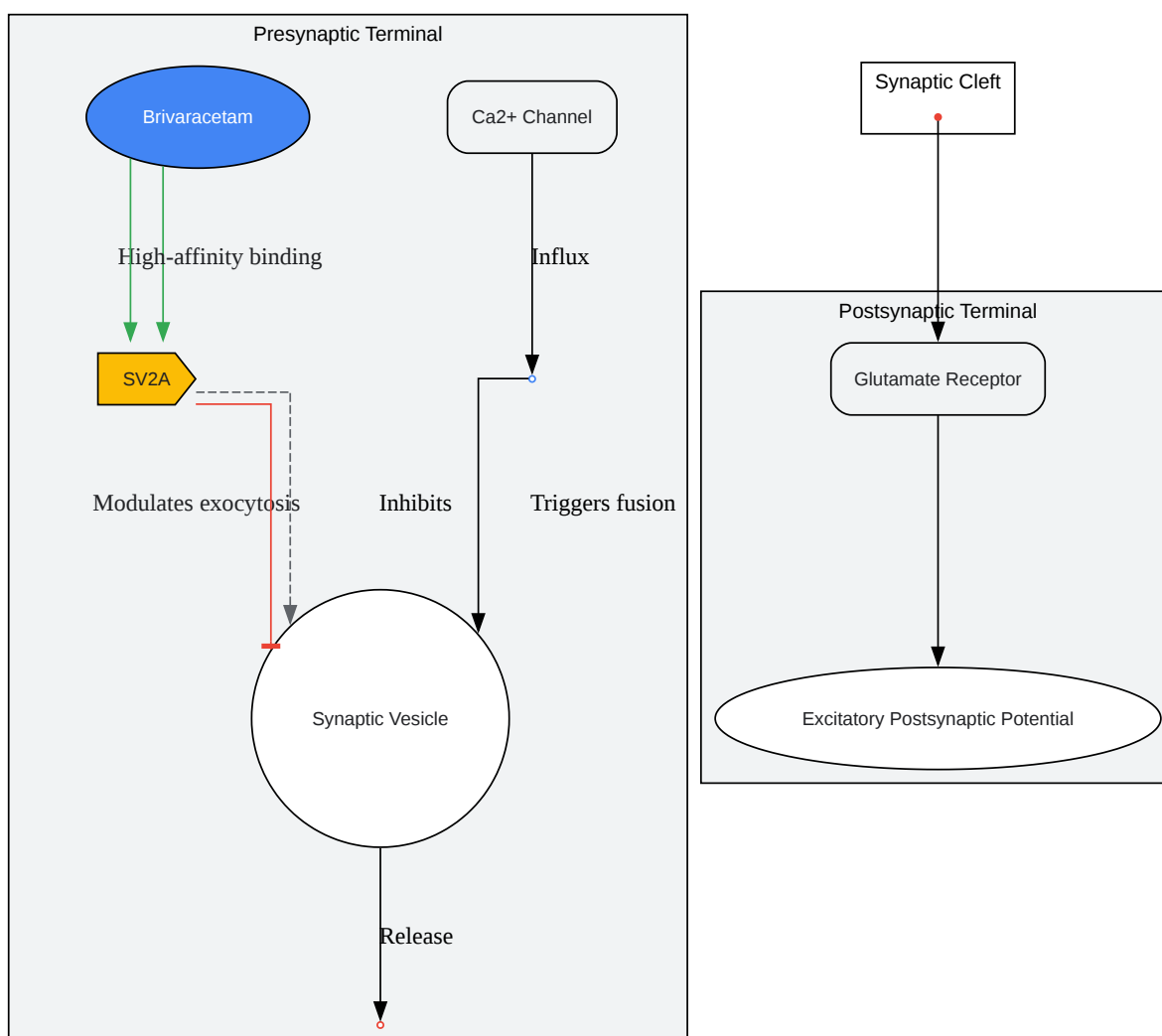
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the interspecies dosage conversion of brivaracetam, a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A). A thorough understanding of its pharmacokinetic and pharmacodynamic properties across different species is crucial for the successful translation of preclinical findings to clinical applications.

## Introduction to Brivaracetam and its Mechanism of Action

Brivaracetam (BRV) is an antiepileptic drug (AED) that demonstrates high and selective affinity for SV2A, a glycoprotein integral to the membrane of synaptic vesicles and believed to play a modulatory role in synaptic transmission.<sup>[1][2][3]</sup> The binding of brivaracetam to SV2A is thought to reduce the release of excitatory neurotransmitters, thereby contributing to its anticonvulsant effects. Notably, brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to levetiracetam.<sup>[3][4][5]</sup> This higher affinity, coupled with its high lipophilicity, allows for rapid penetration of the blood-brain barrier and a faster onset of action observed in preclinical models.<sup>[1][4][6]</sup>

The following diagram illustrates the proposed signaling pathway of brivaracetam.



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Caption: Proposed mechanism of action of Brivaracetam at the presynaptic terminal.

## Pharmacokinetic Profile Across Species

The pharmacokinetic (PK) properties of brivaracetam have been evaluated in various species. A summary of key PK parameters is presented below.

Parameter	Mouse	Rat	Dog	Monkey	Human
Route of Administration	PO, IV, IP	PO, IV	PO, IV	PO, IV	PO, IV
Tmax (oral)	~0.25-0.5 h	~0.5-1 h	~0.5-1 h	~1 h	~0.5-1 h[7]
Bioavailability (oral)	>90%	>90%	>90%	>90%	Nearly 100% [8]
Plasma Protein Binding	Low (~12-20%)[9]	Low (~12-20%)[9]	Low (~12-20%)[9]	Low (~12-20%)[9]	<20%[8]
Elimination Half-life	~1-2 h	~2-3 h	~4-5 h	~2-3 h	~8 h[7]

Note: Values are approximate and can vary based on the specific study conditions.

## Preclinical Efficacy in Animal Models

Brivaracetam has demonstrated potent anticonvulsant activity in a variety of animal models of epilepsy. The effective dose (ED50) values are crucial for estimating the pharmacologically active dose in humans.

Animal Model	Species	ED50 (mg/kg)	Route of Administration	Seizure Type
Audiogenic Seizures	Mouse	2.4[7][10]	IP	Generalized Tonic-Clonic
Corneally Kindled	Mouse	1.2[7][9]	IP	Secondarily Generalized
6 Hz Seizures	Mouse	-	IP	Partial and Secondarily Generalized[3]
Amygdala Kindled	Mouse	6.8 - 212.3 (dose-dependent reduction)[3][10]	-	Partial
GAERS (Genetic Absence Epilepsy Rats from Strasbourg)	Rat	2.6[7]	IP	Absence
Post-Hypoxic Myoclonus	Rat	-	-	Myoclonic[10]
Self-Sustaining Status Epilepticus	Rat	20-300 (dose-dependent reduction)[3]	-	Status Epilepticus

## Allometric Scaling for Dose Conversion

Allometric scaling is a widely used method to extrapolate drug doses between species based on body surface area (BSA) or body weight. The principle assumes that many physiological and metabolic processes scale proportionally with body size.

The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

$$\text{HED (mg/kg)} = \text{Animal Dose (mg/kg)} \times (\text{Animal Km} / \text{Human Km})$$

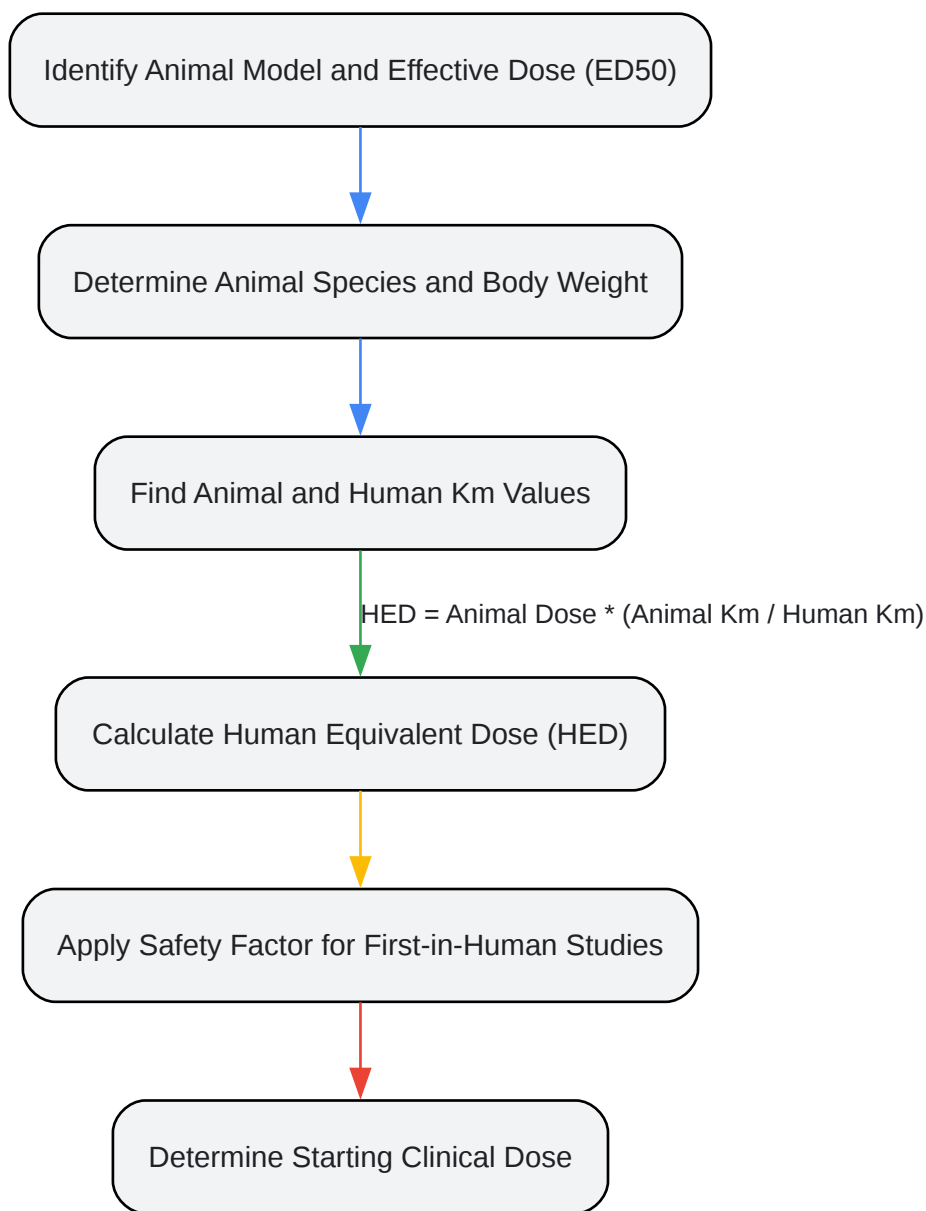
Where 'Km' is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m<sup>2</sup>).

The following table provides the standard Km values and the conversion factors (Km ratio) for various species.

Species	Body Weight (kg)	Body Surface Area (m <sup>2</sup> )	Km ( kg/m <sup>2</sup> )	Km Ratio (Animal Km / Human Km)
Human	60	1.62	37	-
Mouse	0.02	0.007	3	0.081
Rat	0.15	0.025	6	0.162
Rabbit	1.8	0.15	12	0.324
Dog	10	0.5	20	0.541
Monkey	3	0.24	12	0.324

Data adapted from FDA guidance documents.[\[11\]](#)[\[12\]](#)[\[13\]](#)

The following workflow illustrates the process of converting an animal dose to a Human Equivalent Dose.



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Caption: Workflow for converting animal effective doses to a human starting dose.

## Experimental Protocols

### Corneal Kindling Epilepsy Model in Mice

This protocol is adapted from studies evaluating the efficacy of anticonvulsants against secondarily generalized seizures.

- Animals: Adult male NMRI mice (20-25 g).

- Kindling Procedure:
  - Administer a corneal stimulation (e.g., 50 Hz, 1 ms pulses for 3 seconds) once daily.
  - Observe and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).
  - Continue daily stimulations until a stable, fully kindled state (e.g., stage 5 seizures on three consecutive days) is achieved.
- Drug Administration:
  - On the test day, administer brivaracetam (e.g., 1.2 mg/kg) or vehicle intraperitoneally (IP).
  - After a predetermined pretreatment time (e.g., 30 minutes), deliver the corneal stimulation.
- Efficacy Assessment:
  - Record the presence or absence of a stage 5 seizure.
  - The ED50 is the dose at which 50% of the animals are protected from the generalized seizure.

## Audiogenic Seizure Model in Mice

This protocol is used to assess the efficacy of anticonvulsants against generalized tonic-clonic seizures induced by sound.

- Animals: Genetically sound-sensitive mice (e.g., DBA/2 mice) at an age of high seizure susceptibility (e.g., 21-28 days).
- Drug Administration:
  - Administer brivaracetam (e.g., 2.4 mg/kg) or vehicle IP.
- Seizure Induction:
  - After a specified pretreatment time (e.g., 30 minutes), place the mouse in an acoustic chamber.

- Expose the mouse to a high-intensity sound stimulus (e.g., 120 dB bell) for up to 60 seconds.
- Efficacy Assessment:
  - Observe for the occurrence of wild running, clonic seizures, and tonic hind limb extension.
  - Protection is defined as the absence of the tonic component of the seizure.
  - The ED50 is the dose that protects 50% of the mice from the tonic seizure.

## Conclusion and Recommendations

The conversion of brivaracetam dosage from preclinical species to humans is a critical step in the drug development process. Allometric scaling based on body surface area provides a reliable initial estimate for the Human Equivalent Dose. However, it is essential to consider the differences in drug metabolism and sensitivity across species. The provided pharmacokinetic and pharmacodynamic data, along with the detailed protocols, offer a robust framework for researchers to design and interpret interspecies studies of brivaracetam. For first-in-human studies, it is standard practice to apply a safety factor to the calculated HED to determine a safe starting dose. The recommended starting dose for brivaracetam in adults is typically 50mg/day or 100mg/day, administered in two divided doses.[14] The dose can then be adjusted based on individual patient response and tolerability.[14]

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